molecular formula C3H8N2 B3024157 Propanimidamide CAS No. 39800-84-5

Propanimidamide

Cat. No. B3024157
CAS RN: 39800-84-5
M. Wt: 72.11 g/mol
InChI Key: GNFWGDKKNWGGJY-UHFFFAOYSA-N
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Description

Propanimidamide is a compound with the molecular formula C3H8N2 . It is also known by other names such as Propionamidine and 1-azanylpropylideneazanium .


Synthesis Analysis

A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .


Molecular Structure Analysis

The molecular weight of Propanimidamide is 72.11 g/mol . The InChIKey of Propanimidamide is GNFWGDKKNWGGJY-UHFFFAOYSA-N . The compound has a topological polar surface area of 49.9 Ų .


Chemical Reactions Analysis

Arylsulfochlorination of β-aminopropioamidoximes has been theoretically studied using estimations of thermodynamic parameters of the corresponding reactions .


Physical And Chemical Properties Analysis

Propanimidamide has a molecular weight of 72.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass of Propanimidamide is 72.068748264 g/mol .

Scientific Research Applications

Biotransformation and Environmental Impact

  • Arylamidase in Propanil Transformation : Ochrobactrum sp. PP-2, a strain capable of transforming propanil, was isolated from contaminated soil. It utilizes an arylamidase gene (mah) for converting propanil to 3,4-dichloroaniline (3,4-DCA), providing insights into microbial biotransformation of herbicides and their environmental impact (Zhang et al., 2019).

  • Microbial Ecology and Kinetics in Biodegradation : Studies on propanil-degrading enrichments from soil revealed the role of microbial ecology in the enhanced removal of propanil and its derivative, DCA, from contaminated waters. This has implications for bioremediation strategies (Carvalho et al., 2010).

Toxicological Studies

  • Toxicity on Aquatic Plants : Research on the aquatic plant Lemna minor exposed to Propanil indicates its potential risk to aquatic vascular plants. This study provides insights into the environmental toxicity of herbicides like Propanil and their metabolites (Mitsou et al., 2006).

  • Impact on Non-Target Aquatic Organisms : The toxicity of Propanil to various freshwater aquatic species, including amphibians, insects, and crustacea, was investigated to understand its impact on non-target organisms, crucial for assessing environmental risks (Moore et al., 1998).

Immunomodulatory Effects

  • Effects on Human Immune Parameters : A study assessing the immunotoxicity of Propanil in occupationally exposed agricultural workers found modest immunomodulatory effects, including changes in cytokine production. This research contributes to our understanding of Propanil’s impact on human health (Corsini et al., 2007).

  • Immunotoxicity in Mammalian Models : An in-depth review of the immunotoxicity of Propanil in various mammalian models highlighted its effects at organ, cellular, and molecular levels, significantly contributing to the understanding of Propanil’s broader health implications (Salazar et al., 2008).

Metabolic Studies

  • Metabolism in Herbicide Resistance : Research into the metabolic resistance to Propanil in Echinochloa species sheds light on the biochemical mechanisms of herbicide resistance, which is crucial for agricultural practices and herbicide management (Hoagland et al., 2004).

  • Propanil Uptake and Decomposition in Plants : A study on the uptake and decomposition of Propanil in the plant Bidens pilosa indicates the potential of certain plants for phytoremediation and the environmental fate of Propanil post-plant death (Chen et al., 2017).

Analytical Methods

  • Immunoassay for Propanil Detection : An ultra-sensitive automated immunoassay developed for detecting Propanil in aqueous samples demonstrates the progress in analytical techniques for environmental monitoring of herbicides (Tschmelak et al., 2004).

properties

IUPAC Name

propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c1-2-3(4)5/h2H2,1H3,(H3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFWGDKKNWGGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960366
Record name Propionimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanimidamide

CAS RN

3599-89-1, 39800-84-5
Record name Propionamidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003599891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39800-84-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
910
Citations
S Louiz, H Labiadh, R Abderrahim, A Othmani - 2023 - researchsquare.com
This article mainly focuses on recent advances in the study of the interesting electronic and biological powers of the N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide. The …
Number of citations: 2 www.researchsquare.com
EM Yergaliyeva, LA Kayukova… - Химический журнал …, 2021 - cyberleninka.ru
… -1-yl)-N'-(tosyloxy)propanimidamide. The aim of the work is predicting of structural parameters (… -1-yl)N'-(tosyloxy)propanimidamide. The calculations were performed using Gaussian 09 …
Number of citations: 5 cyberleninka.ru
G Piuri, R Cazzola, C Camerotto, F Deriu… - … OF NUTRITION AND …, 2011 - air.unimi.it
… Susceptibility to 2,2'-azobis-2-methyl-propanimidamide-dihydrochloride-induced peroxidation was measured following kinetically the decrease of fluorescence of the probes. The length …
Number of citations: 0 air.unimi.it
MV Roux, JZ Dávalos, P Jiménez - Thermochimica acta, 2002 - Elsevier
In order to study the effect of pressure on famotidine, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]tio]-N-(aminosulfonyl)propanimidamide, two polymorphs already known, A (mp=…
Number of citations: 25 www.sciencedirect.com
A Faria, C Calhau, V de Freitas… - Journal of Agricultural …, 2006 - ACS Publications
… The procyanidin fraction's abilities to inhibit lipid peroxidation induced by 2,2‘-azobis-2-methyl-propanimidamide dihydrochloride in a liposomal membrane system were examined. The …
Number of citations: 214 pubs.acs.org
E Mellado-Ortega, I Zabalgogeazcoa… - Analytical …, 2017 - Elsevier
… does not start in all of the 96 wells at the same time due to technical limitations when dispensing the free radical-generating azo initiator 2,2′-azobis (2-methyl-propanimidamide) …
Number of citations: 25 www.sciencedirect.com
I Sadowska-Bartosz, I Stefaniuk, S Galiniak, G Bartosz - Redox biology, 2015 - Elsevier
Ascorbic acid (AA) has been reported to be both pro-and antiglycating agent. In vitro, mainly proglycating effects of AA have been observed. We studied the glycation of bovine serum …
Number of citations: 38 www.sciencedirect.com
HA Mahajan, NS Shinde, LM Kashid, S Dudhe… - researchgate.net
Famotidine (3-[[[2-13 (Aminoiminomethyl) amino]-4thiazolyl] methyl] thio]-N-(aminosulfonyl) propanimidamide) is a histamine H2-receptor antagonist that is a highly potent inhibitor of …
Number of citations: 2 www.researchgate.net
S Elsøe, J Ahnström, C Christoffersen, AN Hoofnagle… - Atherosclerosis, 2012 - Elsevier
… Increasing amounts of HDL-associated apoM were associated with an increase in the resistance of HDL to oxidation with Cu 2+ or 2,2′-azobis 2-methyl-propanimidamide, …
Number of citations: 129 www.sciencedirect.com
RG Pendleton, ML Torchiana, C Chung… - … et de thérapie, 1983 - europepmc.org
MK-208 [3-(((2-(aminoiminomethyl) amino)-4-thiazolyl)-methyl) thio)-N'-(a minosulfonyl) propanimidamide], also known as YM-11170, is a highly potent histamine H2-receptor …
Number of citations: 80 europepmc.org

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